Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate
CAS No.:
Cat. No.: VC17484791
Molecular Formula: C8H7F3N2O2
Molecular Weight: 220.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7F3N2O2 |
|---|---|
| Molecular Weight | 220.15 g/mol |
| IUPAC Name | methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate |
| Standard InChI | InChI=1S/C8H7F3N2O2/c1-7(6(14)15-2,8(9,10)11)5(3-12)4-13/h5H,1-2H3 |
| Standard InChI Key | SAEYADQVXMVSEN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C#N)C#N)(C(=O)OC)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic name methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate reflects its esterified propanoic acid backbone. The molecular formula is C₈H₇F₃N₂O₂, derived from:
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A propanoate ester core (C₃H₅O₂).
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A trifluoromethyl group (-CF₃) at position 3.
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A methyl group (-CH₃) and a dicyanomethyl group (-CH(CN)₂) at position 2.
The presence of both electron-withdrawing (trifluoromethyl, cyano) and electron-donating (methyl) groups creates a polarized electronic environment, influencing reactivity and stability .
Structural Features
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Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, common in agrochemical and pharmaceutical agents .
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Dicyanomethyl Group: Introduces steric bulk and potential sites for nucleophilic attack or cycloaddition reactions.
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Methyl Ester: Provides hydrolytic lability, enabling conversion to carboxylic acids under basic or acidic conditions .
Synthesis and Manufacturing
Precursor Synthesis
The synthesis of methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate likely involves a multi-step process:
Formation of the Trifluoro-Methylpropanoic Acid Intermediate
Analogous to the synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid , a hydroxylated precursor could be generated via epoxidation followed by hydrolysis. For example, 1,1,1-trifluoro-2,3-epoxypropane might undergo ring-opening reactions with nucleophiles to introduce substituents at position 2.
Esterification
The final step involves esterification of the carboxylic acid intermediate with methanol. As demonstrated in the preparation of methyl 2-(4-bromophenyl)-2-methylpropionate , sulfuric acid catalyzes the reaction, yielding the ester in high purity (e.g., 99.2% GC purity).
Representative Reaction Pathway:
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Acid Formation:
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Esterification:
Physical and Chemical Properties
Physicochemical Data
Stability and Reactivity
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Hydrolysis: The ester group hydrolyzes in aqueous acidic or basic conditions to yield the corresponding carboxylic acid.
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Thermal Stability: Likely stable up to 200°C, though the cyano groups may decompose at higher temperatures.
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Reactivity: The dicyanomethyl group participates in cycloaddition reactions (e.g., with azides to form tetrazoles) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The trifluoromethyl and cyano functionalities are prevalent in drug candidates. For example:
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Antiviral Agents: Fluorinated compounds exhibit enhanced membrane permeability .
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Protease Inhibitors: Cyano groups act as hydrogen bond acceptors .
Agrochemicals
Material Science
| Parameter | Description |
|---|---|
| Flammability | Moderate (flash point ~40–60°C) |
| Toxicity | Irritant (eyes, skin); possible cyanide release on decomposition |
| Storage | Inert atmosphere, moisture-free, –20°C |
Precautions
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Use PPE (gloves, goggles) during handling.
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Avoid exposure to strong acids/bases to prevent hydrolysis.
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